

Chemical structure and properties of Bcl-2-IN-4

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Compound of Interest		
Compound Name:	Bcl-2-IN-4	
Cat. No.:	B12416400	Get Quote

In-Depth Technical Guide: Bcl-2-IN-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

BcI-2-IN-4 is a potent and selective inhibitor of the B-cell lymphoma 2 (BcI-2) protein, a key regulator of the intrinsic apoptotic pathway. Dysregulation of BcI-2 is a hallmark of various malignancies, contributing to cancer cell survival and resistance to therapy. **BcI-2-IN-4** demonstrates high affinity for BcI-2, leading to the disruption of its interaction with pro-apoptotic proteins and subsequent induction of apoptosis in cancer cells. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activity of **BcI-2-IN-4**, along with detailed experimental protocols for its characterization.

Chemical Structure and Physicochemical Properties

Bcl-2-IN-4, identified as compound 2 in patent WO2021180040A1, is a novel small molecule inhibitor of Bcl-2.

Chemical Structure:

While a definitive public 2D diagram of the chemical structure of **BcI-2-IN-4** is not readily available, its identity is linked to "compound 2" within the international patent application WO2021180040A1. For the precise chemical structure, IUPAC name, and SMILES string, direct consultation of this patent document is required.



Physicochemical Properties:

Property	Value	Reference
CAS Number	2703134-40-9	[1]
Molecular Formula	Not Publicly Available	-
Molecular Weight	Not Publicly Available	-
Oral Activity	Orally active	[1]

Biological Activity and Properties

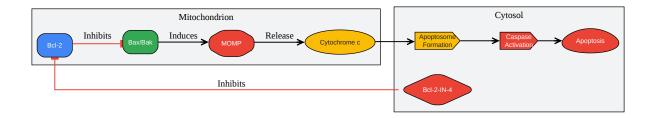
Bcl-2-IN-4 is characterized by its high potency and selectivity for the Bcl-2 protein over other members of the Bcl-2 family, such as Bcl-xL. This selectivity is crucial for minimizing off-target effects and associated toxicities.

Parameter	Value	Cell Line/Assay Condition	Reference
Bcl-2 IC50	1.5 nM	Homogeneous Time- Resolved Fluorescence (HTRF) Assay	[1]
Bcl-xL IC50	411 nM	Homogeneous Time- Resolved Fluorescence (HTRF) Assay	[1]
Selectivity (Bcl-xL/Bcl-2)	>200-fold	-	[1]
Cell Proliferation IC50	2.7 nM	RS4;11 (human B-cell precursor leukemia)	[1]

Mechanism of Action and Signaling Pathway



Bcl-2-IN-4 functions as a BH3 mimetic. It binds to the BH3-binding groove of the anti-apoptotic Bcl-2 protein, thereby displacing pro-apoptotic proteins like Bim, Bak, and Bax. The release of these pro-apoptotic effectors leads to mitochondrial outer membrane permeabilization (MOMP), the release of cytochrome c, and the subsequent activation of the caspase cascade, culminating in apoptosis.



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Mechanism of action of **Bcl-2-IN-4** leading to apoptosis.

Experimental Protocols

The following are generalized protocols representative of the methodologies likely employed for the characterization of **BcI-2-IN-4**, based on standard practices in the field. The specific details for **BcI-2-IN-4** would be found in the cited patent literature.

Bcl-2/Bcl-xL Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay is used to determine the half-maximal inhibitory concentration (IC50) of a compound against the protein-protein interaction between Bcl-2 or Bcl-xL and a pro-apoptotic BH3 peptide (e.g., from Bim or Bak).

Materials:

Recombinant GST-tagged Bcl-2 or His-tagged Bcl-xL protein

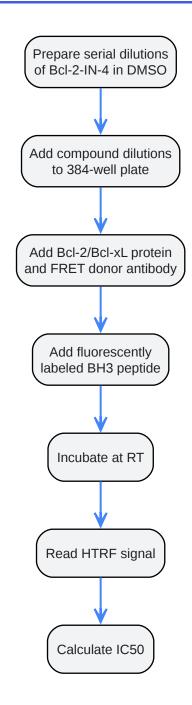


- Fluorescently labeled (e.g., FITC or FAM) BH3 peptide
- Anti-GST or Anti-His antibody conjugated to a FRET donor (e.g., Terbium cryptate)
- Streptavidin conjugated to a FRET acceptor (if using a biotinylated peptide)
- Assay buffer (e.g., PBS with 0.05% Tween-20 and 1% BSA)
- Bcl-2-IN-4 (or other test compounds) serially diluted in DMSO
- 384-well low-volume microplates

Procedure:

- Prepare serial dilutions of **Bcl-2-IN-4** in DMSO.
- In a 384-well plate, add the test compound dilutions.
- Add the recombinant Bcl-2 or Bcl-xL protein and the FRET donor-conjugated antibody.
- Add the fluorescently labeled BH3 peptide.
- Incubate the plate at room temperature for a specified time (e.g., 1-4 hours) to allow the binding reaction to reach equilibrium.
- Read the plate on an HTRF-compatible plate reader, measuring the emission at two wavelengths (for the donor and acceptor).
- Calculate the HTRF ratio and plot the results against the compound concentration to determine the IC50 value.





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Workflow for the HTRF-based Bcl-2 binding assay.

RS4;11 Cell Proliferation Assay

This assay measures the effect of **BcI-2-IN-4** on the proliferation of the RS4;11 human B-cell precursor leukemia cell line, which is known to be dependent on BcI-2 for survival.

Materials:



- RS4;11 cells
- Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
- Cell viability reagent (e.g., CellTiter-Glo®, resazurin, or MTS)
- Bcl-2-IN-4 serially diluted in DMSO
- 96-well clear-bottom cell culture plates

Procedure:

- Seed RS4;11 cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well).
- Allow cells to attach and resume growth overnight.
- Add serial dilutions of **Bcl-2-IN-4** to the wells. Include a DMSO-only control.
- Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified 5% CO2 incubator.
- Add the cell viability reagent to each well according to the manufacturer's instructions.
- Incubate for the recommended time to allow for signal development.
- Measure the signal (luminescence or absorbance) using a plate reader.
- Normalize the data to the DMSO control and plot the percentage of viable cells against the compound concentration to determine the IC50 value.

Synthesis

The detailed synthesis protocol for **Bcl-2-IN-4** is proprietary and described within the patent WO2021180040A1. Researchers interested in the synthesis of this compound should refer to the "Examples" section of this patent document for a step-by-step description of the chemical reactions, purification methods, and characterization of intermediates and the final product.



Conclusion

Bcl-2-IN-4 is a highly potent and selective small molecule inhibitor of Bcl-2 with significant antiproliferative activity in Bcl-2-dependent cancer cell lines. Its favorable in vitro profile suggests its potential as a therapeutic agent for the treatment of hematological malignancies and other cancers characterized by Bcl-2 overexpression. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound.

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References

- 1. aacrjournals.org [aacrjournals.org]
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